molecular formula C10H10O4 B103827 Methyl 5-formyl-2-methoxybenzoate CAS No. 78515-16-9

Methyl 5-formyl-2-methoxybenzoate

Cat. No. B103827
CAS RN: 78515-16-9
M. Wt: 194.18 g/mol
InChI Key: CNRMXICSYWVJRD-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2-methoxybenzoate is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules. It is characterized by the presence of a formyl group attached to the fifth position and a methoxy group at the second position on a benzene ring, which is further esterified with a methyl group.

Synthesis Analysis

The synthesis of compounds related to methyl 5-formyl-2-methoxybenzoate involves multi-step chemical reactions. For instance, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a closely related compound, was achieved from methyl 4-bromobenzoate and iso-vanilline through a condensation reaction, with cupric oxide and a mixture of calcium carbonate and potassium carbonate serving as the catalyst and condensing agent, respectively . Similarly, the synthesis of other complex molecules like methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate involved a six-step process starting from commercially available precursors and involved reactions such as condensation and hydrogenation .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 5-formyl-2-methoxybenzoate has been determined using X-ray crystallography. For example, the crystal and molecular structure of the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, a synthetic intermediate to the Espintanol, was elucidated using X-ray diffraction analysis . The bond lengths and angles were found to be consistent with expected values, and the molecule was essentially planar.

Chemical Reactions Analysis

The chemical reactivity of methyl 5-formyl-2-methoxybenzoate and its derivatives can be inferred from related compounds. For instance, the Diels-Alder reaction was used to synthesize methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, demonstrating the potential for cycloaddition reactions . Additionally, the synthesis of novel oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid suggests the versatility of methoxy-substituted benzoates in forming heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-formyl-2-methoxybenzoate derivatives can be diverse. For example, the optical properties of related oxadiazole derivatives were investigated, showing that the absorption maxima and emission spectra varied depending on the substituents on the aryl ring bonded to the pyrazole moiety . Quantum chemical calculations have also been performed on similar molecules to determine properties such as dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential . These studies provide insights into the electronic and spectroscopic characteristics of such compounds.

Scientific Research Applications

Synthesis of Eluxadoline Intermediates

Methyl-5-formyl-2-methoxybenzoate is a key intermediate in the synthesis of the drug Eluxadoline. A cost-effective synthesis method using salicylic acid, Methanesulfonic acid, Hexamethylenetetramine, and (S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine has been developed. This method is advantageous for commercial production due to its cost-effectiveness, and the results are confirmed by ESI-MS and NMR analysis (Nageswararao, Venkateswararao, & Prasad, 2017).

Diphenyl Ether Synthesis from Phoma sp. Strain

A study reported the isolation of a new diphenyl ether compound, methyl 2-(2-formyl-3-hydroxy-5-methylphenoxy)-5-hydroxy-3-methoxybenzoate, from the Phoma sp. strain SHZK-2. The compound, along with other known compounds, was characterized using spectroscopic methods, and its cytotoxicities were preliminarily evaluated, indicating potential biological activity (Fang et al., 2012).

Synthesis of Bisbibenzyls Intermediate

Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the synthesis of bisbibenzyls (natural products with various biological activities), has been synthesized from methyl 4-bromobenzoate and iso-vanilline. This synthesis process was optimized by screening various reaction conditions, including catalysts, condensing agents, and reaction times (Lou Hong-xiang, 2012).

Synthesis of Amisulpride Intermediate

The synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of the drug Amisulpride, involves a multi-step process starting from 4-amino-2-hydroxybenzoic acid. The synthesis path includes methylation, reaction with potassium thiocyanate, ethylation, and final oxidation, with a total yield of 24.5%, and the chemical structure was confirmed through various spectroscopic methods (Wang Yu, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statement P280 suggests wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 5-formyl-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRMXICSYWVJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446041
Record name METHYL 5-FORMYL-2-METHOXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-formyl-2-methoxybenzoate

CAS RN

78515-16-9
Record name METHYL 5-FORMYL-2-METHOXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 5-FORMYL-2-METHOXYBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine 5-formylsalicylic acid (5.0 g, 30.1 mmol), potassium carbonate (16.6 g, 120.4 mmol), and methyl iodide (34.06 g, 240 mmol) in acetone (20 mL). Heat to reflux. After 12 hours, cool and extract five times with ethyl acetate. Combine the organic layers and extract with brine. Dry over MgSO4, filter, and concentrate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with ethyl acetate/hexane 1/1 to give methyl 2-methoxy-5-formylbenzoate: Rf=0.44 (silica gel, 1/1 ethyl acetate/hexane).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
34.06 g
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-Formyl salicylic acid (2.0 g, 12.0 mmol), methyl iodide (1.5 mL, 25 mmol) and potassium carbonate (3.06 g, 22.2 mmol) were combined in dimethylformamide (15 mL). After stirring at room temperature for 16 h, the solvent was removed in vacuo and the crude product dissolved in ethyl acetate, washed with water (2×), brine (2×), dried over sodium sulfate, concentrated, and purified by column chromatography to afford 1.85 g (79%). 1H-NMR (CDCl3, 500 MHz) δ 9.91 (s, 1H), 8.31 (d, J=2.1 Hz, 1H), 8.02 (dd, J=8.5, 2.5 Hz, 1H), 7.11 (d, J=8.6 Hz, 1H), 3.99 (s, 3H), 3.91 (s, 3H). Mass spec.: 195.05 (MH)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
3.06 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Methyl iodide (3.6 mL, 0.042 mol, 3.5 eq) was added dropwise to a stirred solution of 5-formylsalicylic acid (2.78 g, 0.017 mol, 1 eq) and cesium carbonate (16.36 g, 0.050 mol, 3 eq) in N,N-dimethylformamide (50 mL). The reaction mixture was stirred overnight, then diluted with ethyl acetate (100 mL) and the organic solution washed with water (100 mL), and brine (4×100 mL). The organic solution was dried over sodium sulfate and evaporated in vacuo to a cream coloured powder (2.8 g, 86%). 1H NMR (CDCl3) δ9.92 (s, 1H, O═C—H), 4.01 (s, 3H, CH3), 3.93 (s, 3H, CH3).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
16.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-formyl-2-methoxybenzoate
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Methyl 5-formyl-2-methoxybenzoate

Citations

For This Compound
9
Citations
KC Howard, OA Gonzalez… - ACS Medicinal …, 2020 - ACS Publications
… the commercially available (indicated by a $ sign in Scheme 1) indole (1) or 1-methylindole (2), or the synthesized 1-methyl-5-nitroindole (3) with methyl-5-formyl-2-methoxybenzoate (4…
Number of citations: 7 pubs.acs.org
ML Whitelaw, HJ Chung, JR Daniel - Journal of agricultural and …, 1991 - ACS Publications
Analogues of 3'-carboxyhesperetin dihydrochalcone were evaluated for taste potency and sweetness quality at both the tip of the tongue and the back of the mouth. High levels of …
Number of citations: 26 pubs.acs.org
KC Howard, S Garneau-Tsodikova - Journal of Medicinal …, 2022 - ACS Publications
… A solution of compound 4 (0.70 g, 3.21 mmol) and methyl-5-formyl-2-methoxybenzoate (… liquid (which contained some methyl-5-formyl-2-methoxybenzoate that was removed in the next …
Number of citations: 2 pubs.acs.org
CM Aguilar-Morales, JG Araujo-Huitrado… - Molecules, 2021 - mdpi.com
… Based on the GP1, propargylamine (23.2 µL, 0.36 mmol), methyl 5-formyl-2-methoxybenzoate … (23.2 µL, 0.36 mmol), methyl 5-formyl-2-methoxybenzoate (70.4 mg, 0.36 mmol), TMSN 3 (…
Number of citations: 6 www.mdpi.com
FS Aldawsari, OH Elshenawy… - Journal of enzyme …, 2015 - Taylor & Francis
… 4-Methoxybenzyltriphenylphosphonium bromide (1a)Citation13, 3,5-dimethoxybenzyltriphenylphosphonium bromide (1b)Citation13 and methyl 5-formyl-2-methoxybenzoate (2a)…
Number of citations: 17 www.tandfonline.com
FSA Aldawsari - 2016 - era.library.ualberta.ca
Resveratrol is a natural compound found in grapes and berries and is among other constituents of red wine. This polyphenol has been studied and extensively reported in the literature. …
Number of citations: 1 era.library.ualberta.ca
X Chen, F Meng, J Zhang, Z Zhang, X Ye… - European Journal of …, 2022 - Elsevier
… Compound 18 was prepared from A2 and methyl 5-formyl-2-methoxybenzoate according to the general procedure B. White powder (243 mg, 55%). H NMR (300 MHz, DMSO‑d 6 ) δ …
Number of citations: 4 www.sciencedirect.com
J Gu - 2013 - tuprints.ulb.tu-darmstadt.de
… Synthesis of methyl 5-formyl-2-methoxybenzoate ................................................158 6.5.3.2. Synthesis of 1,4-bisstyryl-2-fluorobenzene derivatives .........................................159 6.5.3.3. …
Number of citations: 2 tuprints.ulb.tu-darmstadt.de
K Nageswararao, K Venkateswararao, G Prasad - Journal of Chemical and …, 2017
Number of citations: 0

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